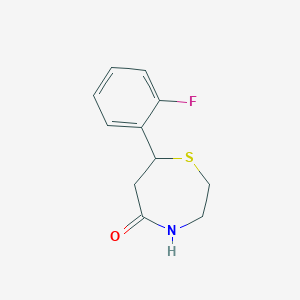

7-(2-Fluorophenyl)-1,4-thiazepan-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12FNOS |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

7-(2-fluorophenyl)-1,4-thiazepan-5-one |

InChI |

InChI=1S/C11H12FNOS/c12-9-4-2-1-3-8(9)10-7-11(14)13-5-6-15-10/h1-4,10H,5-7H2,(H,13,14) |

InChI Key |

JNNPWXFIQQXEOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(CC(=O)N1)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Thiazepan 5 One Derivatives

Classical and Contemporary Approaches to the 1,4-Thiazepan-5-one (B1267140) Core

The construction of the 1,4-thiazepan-5-one ring system has been approached through various synthetic strategies, ranging from classical cyclization reactions to modern one-pot multicomponent methodologies.

Cyclization Reactions for Seven-Membered Thiazepanone Ring Formation

The formation of the seven-membered thiazepanone ring is a key challenge in the synthesis of these compounds. Classical approaches often involve intramolecular cyclization reactions. One of the foundational methods for constructing the 1,4-thiazepan-5-one core is the cyclization of cysteamine (B1669678) or its derivatives with α,β-unsaturated esters under basic conditions. nih.gov However, these reactions can be slow, often requiring several days to reach completion and sometimes resulting in modest yields. nih.gov

Alternative cyclization strategies for related seven-membered heterocycles, which could be conceptually applied to thiazepanones, include intramolecular C-N bond coupling reactions. For instance, the synthesis of 1,4-benzodiazepines has been achieved through copper-catalyzed intramolecular C-N cross-coupling. mdpi.com While not directly applied to 1,4-thiazepan-5-ones in the provided literature, such catalytic systems offer a potential avenue for forming the seven-membered ring.

One-Pot Multicomponent Reactions in Thiazepanone Synthesis

To improve efficiency and atom economy, one-pot multicomponent reactions have emerged as a powerful tool in heterocyclic synthesis. For the 1,4-thiazepan-5-one scaffold, a highly efficient one-pot synthesis has been developed utilizing the reaction of α,β-unsaturated esters and 1,2-amino thiols. nih.gov This tandem conjugate addition and cyclization approach significantly reduces reaction times to as little as 0.5 to 3 hours and provides good yields. nih.gov The success of this one-pot reaction is often dependent on the choice of base and solvent, with combinations like DBU and imidazole (B134444) in acetonitrile (B52724) showing notable efficacy. nih.gov

While multicomponent reactions like the Ugi reaction are well-established for the synthesis of other seven-membered rings like 1,4-benzodiazepines, their direct application to produce the 1,4-thiazepan-5-one core is less documented. nih.gov However, the principles of convergent synthesis from multiple starting materials in a single step are a guiding concept in modern synthetic chemistry.

Strategic Utilization of α,β-Unsaturated Esters and Amino Thiols

The reaction between α,β-unsaturated esters and amino thiols, such as cysteamine, is a cornerstone in the synthesis of 1,4-thiazepan-5-ones. nih.gov This strategy relies on the initial Michael addition of the thiol group to the electron-deficient double bond of the ester, followed by an intramolecular aminolysis of the ester group by the amino functionality to form the seven-membered ring.

The reactivity of the α,β-unsaturated ester can be tuned to optimize the reaction. For instance, the use of trifluoroethyl esters has been shown to enhance the reaction rate and substrate scope under milder conditions. nih.gov This approach allows for the synthesis of a broad range of 1,4-thiazepanones, often without the need for chromatographic purification. nih.gov

| α,β-Unsaturated Ester | Base/Additive | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 3-(2-thienyl)-acrylate | DBU | Acetonitrile | - | 11 | nih.gov |

| Methyl 3-(2-thienyl)-acrylate | DBU/Imidazole | Acetonitrile | - | 53 | nih.gov |

| Trifluoroethyl acrylate | - | - | < 3 h | Good | nih.gov |

Enantioselective and Diastereoselective Synthetic Control

Achieving stereocontrol in the synthesis of 1,4-thiazepan-5-ones, particularly at the C7 position when a substituent is present, is a significant challenge. While specific enantioselective or diastereoselective methods for 7-substituted 1,4-thiazepan-5-ones are not extensively detailed in the provided search results, principles from related fields can be informative.

For analogous seven-membered ring systems like dibenzo[b,d]azepines, chiral phosphoric acids have been successfully employed as catalysts in thio-Michael additions to achieve high enantioselectivity. nih.govresearchgate.net This suggests that organocatalysis could be a viable strategy for the enantioselective synthesis of 7-aryl-1,4-thiazepan-5-ones. The catalyst would facilitate the enantioselective addition of the thiol from cysteamine to a prochiral α,β-unsaturated ester.

Furthermore, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been developed for the construction of chiral seven-membered rings, offering another potential route to enantiomerically enriched scaffolds. rsc.org In the context of 1,4-benzodiazepines, enantioselective synthesis has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. nih.gov These approaches could potentially be adapted for the stereocontrolled synthesis of 1,4-thiazepan-5-ones.

Introduction and Functionalization with Fluorophenyl Moieties

The incorporation of a 2-fluorophenyl group at the 7-position of the 1,4-thiazepan-5-one scaffold is a key structural feature of the target compound.

Synthetic Routes to 7-(2-Fluorophenyl)-1,4-thiazepan-5-one and Related Fluorinated Analogs

A plausible and efficient synthetic route to this compound would involve the aforementioned one-pot reaction between an appropriate α,β-unsaturated ester bearing a 2-fluorophenyl substituent and cysteamine. The key starting material would be a derivative of 3-(2-fluorophenyl)acrylic acid.

The general reaction scheme would be as follows:

Preparation of the α,β-Unsaturated Ester: 3-(2-Fluorophenyl)acrylic acid can be esterified, for instance, with 2,2,2-trifluoroethanol, to enhance its reactivity.

One-Pot Cyclocondensation: The resulting ester, ethyl 3-(2-fluorophenyl)acrylate, would then be reacted with cysteamine in the presence of a suitable base, such as DBU, and potentially an acyl transfer catalyst like imidazole, in a solvent like acetonitrile. This would proceed via a tandem Michael addition and intramolecular cyclization to yield this compound.

| Reactant 1 | Reactant 2 | Key Reagents | Proposed Product |

|---|---|---|---|

| Ethyl 3-(2-fluorophenyl)acrylate | Cysteamine | DBU, Imidazole | This compound |

This approach offers a convergent and efficient pathway to the target molecule, leveraging the well-established reactivity of α,β-unsaturated esters and aminothiols for the formation of the 1,4-thiazepan-5-one core. nih.gov The broad substrate scope of this reaction suggests that various other fluorinated analogs could be synthesized by simply varying the substitution pattern on the phenyl ring of the acrylic acid derivative.

Challenges in Selective Fluorination and Fluorophenyl Group Incorporation

The introduction of fluorine atoms into complex organic molecules is a sought-after transformation in medicinal chemistry, yet it presents significant synthetic hurdles. The site-selective C–H bond fluorination is particularly challenging, often resulting in poor regioselectivity, multiple fluorine additions, and complicated product separation. rsc.org

For a target molecule like this compound, the primary challenge lies in the efficient and selective incorporation of the 2-fluorophenyl moiety. Two general strategies can be considered: late-stage fluorination of a pre-formed phenyl-thiazepanone scaffold or the use of a fluorinated starting material.

Late-Stage Fluorination: This approach involves introducing the fluorine atom at one of the final steps of the synthesis. While appealing for creating analogues from a common intermediate, direct C-H fluorination of a phenyl group on a complex scaffold is notoriously difficult. rsc.orgnih.gov Radical-based fluorinations can lack the precision needed to exclusively target the ortho position of the phenyl ring, leading to a mixture of isomers (ortho, meta, para) that are difficult to separate.

Incorporation of Fluorinated Building Blocks: A more practical and common strategy is to start with a commercially available, pre-fluorinated building block, such as 2-fluorobenzaldehyde (B47322) or a derivative thereof. This approach circumvents the challenges of selective fluorination by ensuring the fluorine atom is correctly positioned from the outset. The synthetic challenge then shifts to efficiently constructing the 1,4-thiazepan-5-one ring system using this fluorinated precursor.

Green Chemistry Principles Applied to Thiazepanone Synthesis

Green chemistry offers a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comresearchgate.net Applying these principles to the synthesis of 1,4-thiazepan-5-one derivatives can lead to more sustainable, efficient, and safer manufacturing processes. mdpi.com The twelve principles of green chemistry provide a guide for chemists to achieve these goals. greenchemistry-toolkit.org

Structural Elucidation and Conformational Analysis of 1,4 Thiazepan 5 One Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the covalent structure and understanding the electronic environment of the atoms within the molecule.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group and the aliphatic protons of the 1,4-thiazepan-5-one (B1267140) ring. The protons on the seven-membered ring would likely appear as complex multiplets due to spin-spin coupling and potential diastereotopicity arising from the chiral center at C7.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of all carbon atoms. The carbonyl carbon (C5) is expected to resonate significantly downfield (typically ~170-175 ppm). Signals for the aromatic carbons would be split due to coupling with the adjacent fluorine atom (¹JCF, ²JCF, etc.), a characteristic feature confirming the substitution pattern.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would show a signal (typically a multiplet due to coupling with ortho-protons) that confirms the presence and electronic environment of the fluorine atom on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 3.0 - 3.4 (m) | 45 - 50 |

| C3 | 3.5 - 3.9 (m) | 50 - 55 |

| C5 (Carbonyl) | - | 170 - 175 |

| C6 | 2.8 - 3.2 (m) | 35 - 40 |

| C7 | 4.5 - 4.9 (dd) | 60 - 65 |

| N1-H | 6.5 - 7.5 (br s) | - |

| N4-H | 7.0 - 8.0 (br s) | - |

| Fluorophenyl Ring | 7.0 - 7.6 (m) | 115 - 165 (with C-F coupling) |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. m = multiplet, dd = doublet of doublets, br s = broad singlet.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would be used. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern would likely involve cleavage of the thiazepane ring, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental formula. It would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the chemical formula (C₁₁H₁₁FN₂OS).

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key expected absorptions for this compound would include:

N-H Stretching: A moderate to strong absorption band around 3200-3400 cm⁻¹ corresponding to the amine and amide N-H groups.

C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

C-F Stretching: A strong absorption in the 1100-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles. For this compound, which is chiral, X-ray crystallography of a single enantiomer would establish its absolute stereochemistry. It would also reveal the preferred conformation of the seven-membered thiazepan ring in the crystal lattice.

Conformational Analysis of the 1,4-Thiazepan-5-one Ring System

Seven-membered rings like the 1,4-thiazepan-5-one system are conformationally flexible and can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of substituents and heteroatoms significantly influences the conformational equilibrium. Studies on related 1,4-diazepan-5-one (B1224613) systems have shown that chair and twist-chair conformations are often preferred. The 2-fluorophenyl group at the C7 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

The presence of N-H groups (at N1 and N4) and the carbonyl oxygen (at C5) creates the potential for intramolecular hydrogen bonding. A hydrogen bond between the N4-H group and the C5 carbonyl oxygen could form a stable six-membered ring-like structure. Such an interaction would significantly restrict the conformational flexibility of the thiazepan ring, likely favoring a more rigid conformation. The presence of such a hydrogen bond can often be inferred from NMR (downfield shift of the N-H proton) and IR (a shift in the C=O stretching frequency) spectroscopy.

Ring Puckering and Conformational Dynamics of the Thiazepane Ring

The seven-membered 1,4-thiazepan-5-one ring is a flexible system characterized by a high degree of conformational freedom due to the low energy barriers for interconversion between various puckered forms. Unlike rigid six-membered rings, which predominantly adopt chair conformations, seven-membered heterocycles can exist in several low-energy states, including chair, boat, and twist-boat forms. The dynamic equilibrium between these conformers is a defining feature of the thiazepane ring system.

The specific conformation adopted by the thiazepane ring in this compound is significantly influenced by the steric and electronic properties of its substituents. The bulky 2-fluorophenyl group at the C7 position is expected to preferentially occupy an equatorial or pseudo-equatorial position to minimize steric hindrance, a common feature observed in substituted seven-membered rings.

Quantitative description of the ring's pucker is achieved using Cremer-Pople puckering coordinates (Q, θ, and φ), which define the total puckering amplitude and the nature of the ring's conformation. For a seven-membered ring, these parameters can precisely describe its deviation from planarity and distinguish between various forms like chairs and boats. Studies on analogous 1,4-diazepane rings have demonstrated the utility of these parameters in characterizing chair conformations identified through X-ray crystallography.

Table 1: Representative Conformations of Seven-Membered Rings

| Conformation | Description | Typical Dihedral Angles |

| Chair | A staggered conformation with atoms alternating above and below a mean plane. Often a low-energy form. | Varies significantly based on substitution. |

| Boat | An eclipsed conformation, generally higher in energy than the chair form. | Characterized by specific syn-planar interactions. |

| Twist-Boat | A conformation intermediate between chair and boat forms, often a local energy minimum. | Reduces eclipsing strain compared to the pure boat form. |

Theoretical and Computational Approaches to Structural Characterization

To fully understand the structural nuances of this compound, which may not be readily available for experimental analysis like X-ray crystallography, theoretical and computational methods are indispensable. These approaches provide deep insights into the molecule's electronic structure, conformational preferences, and energetic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For derivatives of 1,4-thiazepan-5-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to optimize the molecular geometry and determine the most stable conformation.

These calculations yield crucial data, including:

Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Relative Energies: DFT can compute the relative energies of different possible conformers (e.g., chair vs. boat), allowing for the prediction of the predominant form in equilibrium.

In a study on a related 1,4-diazepan-5-one derivative, DFT was successfully used to optimize the geometry and calculate electronic parameters, demonstrating the method's applicability to this class of compounds.

Table 2: Illustrative Data Obtainable from DFT Calculations for a 1,4-Thiazepan-5-one Derivative

| Parameter | Description | Illustrative Value |

| Total Energy | The calculated total electronic energy of the optimized structure. | e.g., -1250 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating stability. | e.g., 5.3 eV |

| C-S Bond Length | Calculated length of a specific bond in the thiazepane ring. | e.g., 1.85 Å |

| C-N-C Bond Angle | Calculated angle within the heterocyclic ring. | e.g., 118.5° |

Note: The values in this table are hypothetical examples based on typical computational results for similar heterocyclic systems and are for illustrative purposes only.

Molecular Modeling for Conformational Preferences

Molecular modeling encompasses a range of computational techniques used to predict and analyze the three-dimensional structures and behaviors of molecules. For a flexible molecule like this compound, molecular modeling is essential for mapping its conformational landscape.

By systematically rotating torsion angles and calculating the potential energy, a potential energy surface can be generated. This surface reveals the various low-energy conformations (local minima) and the energy barriers (transition states) that separate them. Such analyses have been successfully applied to related N,N-disubstituted-1,4-diazepane antagonists, where molecular modeling, combined with NMR and X-ray data, identified an unexpected low-energy twist-boat conformation stabilized by intramolecular interactions. This highlights the power of modeling in uncovering non-intuitive structural preferences that govern a molecule's shape and potential biological activity. These computational models allow for an estimation of the relative populations of different conformers at a given temperature, providing a comprehensive picture of the molecule's dynamic behavior.

Structure Activity Relationship Sar Studies of 1,4 Thiazepan 5 One Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 1,4-thiazepan-5-one (B1267140) derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring and its aryl appendages. Although direct systematic studies on a wide range of 7-aryl-1,4-thiazepan-5-ones are not extensively documented in publicly available literature, principles from related heterocyclic systems, such as 1,4-diazepines and benzothiazepines, offer valuable insights into the potential effects of various substituents. researchgate.netnih.govnih.gov

Key positions for substitution on the 1,4-thiazepan-5-one scaffold include the nitrogen atoms at positions 1 and 4, the carbon atoms of the thiazepine ring, and, most notably, the aryl ring at position 7. Modifications at these sites can influence the compound's size, shape, lipophilicity, and electronic distribution, all of which are critical determinants of biological activity.

For instance, in related 1,4-diazepine series, the introduction of different substituents on the aryl ring has been shown to have a profound impact on their activity as central nervous system agents. nih.gov Electron-withdrawing groups, such as halogens or nitro groups, can alter the electronic properties of the molecule and may enhance binding to specific biological targets. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can also modulate activity, sometimes in opposing ways depending on the target. scienceopen.com

The following interactive data table illustrates hypothetical SAR trends for 7-Aryl-1,4-thiazepan-5-one analogs based on established principles from related heterocyclic compounds, highlighting how different substituents on the aryl ring at position 7 might influence biological activity.

| Aryl Substituent (R) at Position 7 | Predicted Biological Activity | Rationale for Predicted Activity |

| 2-Fluorophenyl | Potentially High | The ortho-fluoro substitution can induce a specific conformation favorable for binding and may enhance metabolic stability. |

| 4-Chlorophenyl | Moderate to High | The electron-withdrawing nature of chlorine in the para position often leads to favorable interactions with biological targets. |

| 4-Methoxyphenyl | Moderate | The electron-donating methoxy group can enhance binding through hydrogen bond acceptance but may also alter solubility and metabolism. |

| 4-Nitrophenyl | Variable | The strong electron-withdrawing nitro group can significantly alter electronic properties, which may be beneficial or detrimental depending on the target. |

| Unsubstituted Phenyl | Baseline | Serves as a reference point for evaluating the effects of various substituents. |

This table is illustrative and based on SAR principles from structurally related compounds.

Role of the 2-Fluorophenyl Moiety at Position 7 in Modulating Bioactivity

The presence of a 2-fluorophenyl group at the 7-position of the 1,4-thiazepan-5-one core is a significant structural feature that can profoundly influence the compound's biological profile. The introduction of a fluorine atom, particularly at the ortho position of an aromatic ring, is a common strategy in medicinal chemistry to enhance a molecule's therapeutic potential. sci-hub.boxnih.govbenthamscience.com

One of the primary roles of the fluorine atom is its ability to modulate the conformational preferences of the molecule. Due to its high electronegativity and relatively small size, a fluorine atom at the ortho position can engage in intramolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can restrict the rotation of the phenyl ring. This conformational locking can pre-organize the molecule into a bioactive conformation that fits more precisely into the binding site of a biological target, thereby increasing potency. sci-hub.boxresearchgate.net

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound. sci-hub.box By blocking a potential site of oxidative metabolism by cytochrome P450 enzymes, the 2-fluoro substituent can increase the half-life and oral bioavailability of the drug candidate. nih.gov

The electronic effects of the fluorine atom also play a crucial role. As a highly electronegative atom, fluorine acts as an electron-withdrawing group, which can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with the target protein. sci-hub.box However, it is important to note that the effect of fluorine substitution is not always beneficial and can sometimes lead to a decrease in activity, as has been observed in some classes of compounds like certain cannabinoid analogs. nih.gov

Positional and Stereochemical Impacts on Thiazepanone SAR

The spatial arrangement of atoms in a molecule is a critical determinant of its biological activity. For 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, both positional isomerism of the fluorine atom on the phenyl ring and the stereochemistry of the thiazepanone ring itself are expected to have a significant impact on its interaction with biological targets.

Positional Isomerism: The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can dramatically alter the molecule's shape, electronic properties, and binding interactions. An ortho-fluoro substituent, as in the titular compound, is sterically more demanding than a meta- or para-fluoro group and is more likely to influence the torsion angle between the phenyl ring and the thiazepanone core. This can lead to distinct conformational preferences that may be more or less favorable for binding to a specific target. Studies on other classes of bioactive molecules have shown that such positional changes can lead to significant differences in biological activity. nih.gov

Stereochemistry: The 1,4-thiazepan-5-one ring is not planar and can exist in different conformations, such as a pseudo-boat or chair-like conformation, as seen in related diazepine (B8756704) structures. nih.govresearchgate.net The presence of a substituent at the 7-position introduces a chiral center, meaning that this compound can exist as a pair of enantiomers (R and S isomers). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. nih.govresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. Therefore, the stereochemical configuration at the C7 position of the thiazepanone ring is likely a critical factor for its biological activity.

Thiazepanones as Privileged Scaffolds in Drug Discovery and Chemical Biology

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. nih.govpageplace.deufrj.br Several classes of heterocyclic compounds, including those containing thiazole (B1198619) and diazepine rings, have been identified as privileged scaffolds. researchgate.netnih.gov

The 1,4-thiazepan-5-one core, which combines elements of both thiazole and diazepine structures, can be considered a privileged scaffold due to its structural complexity and the presence of multiple points for chemical diversification. The seven-membered ring provides a flexible yet constrained backbone that can adopt various conformations to fit into different binding pockets. The presence of nitrogen and sulfur heteroatoms, along with a carbonyl group, offers multiple opportunities for hydrogen bonding and other polar interactions.

The versatility of the thiazepanone scaffold is further enhanced by the ability to introduce a wide variety of substituents at different positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This modularity makes the 1,4-thiazepan-5-one framework an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs targeting a diverse range of diseases.

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold while retaining the key pharmacophoric features responsible for biological activity. nih.govnih.govbhsai.org This approach is often used to overcome issues with a lead compound, such as poor pharmacokinetic properties, toxicity, or to generate novel intellectual property.

The 1,4-thiazepan-5-one scaffold can be both a product of and a starting point for scaffold hopping strategies. For example, a benzodiazepine (B76468) scaffold, a well-known privileged structure, could be modified through bioisosteric replacement of a nitrogen atom with a sulfur atom to yield a thiazepanone derivative. This could potentially lead to a compound with a similar biological activity but a different side-effect profile or improved drug-like properties.

Conversely, the 1,4-thiazepan-5-one core could serve as the starting point for developing new scaffolds. For instance, the phenyl ring at the 7-position could be replaced with other aromatic or non-aromatic ring systems, such as bicyclic structures, to explore new chemical space and potentially discover compounds with novel biological activities. beilstein-journals.orgnih.govnih.govenamine.net Such bioisosteric replacements can lead to significant improvements in properties like solubility and metabolic stability.

Computational Chemistry and Molecular Modeling in Thiazepanone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, docking simulations are employed to understand how it and related analogs might interact with specific biological targets, such as enzymes or receptors.

A primary goal of molecular docking is to predict the specific binding mode and estimate the binding affinity of a ligand to its target protein. The binding mode refers to the three-dimensional orientation and conformation of the ligand within the protein's binding site. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction.

Computational approaches that combine docking with molecular dynamics simulations and free energy calculations have proven effective in identifying near-native ligand conformations and predicting binding energies that correlate well with experimental data nih.gov. For example, studies on a series of naphthalene-derived compounds found a high correlation (R² = 0.948) between docking energies and experimentally determined activities when protein flexibility was considered nih.gov. For a compound like this compound, these simulations could elucidate its potential binding orientation within a target active site, revealing key interactions that contribute to its biological activity and guiding the design of more potent analogs.

The stability of a ligand-target complex is governed by a variety of non-covalent intermolecular forces. Computational analyses can dissect these interactions to understand the key drivers of binding.

Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom donor and an acceptor. In molecular docking poses, the presence of hydrogen bonds between a ligand like a thiazepanone derivative and amino acid residues (e.g., with backbone amides or side chains of serine, threonine, or aspartic acid) is a strong indicator of specific and high-affinity binding researchgate.net.

Pi-Stacking (π-π stacking): This refers to the attractive, noncovalent interactions between aromatic rings. The fluorophenyl group of this compound could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a target's binding pocket researchgate.net.

Hydrophobic Interactions: These occur when nonpolar groups of the ligand and protein are driven together to minimize their contact with water. The phenyl ring and the hydrocarbon backbone of the thiazepanone ring are capable of forming significant hydrophobic interactions.

Table 1: Example Docking Scores of Related Heterocyclic Compounds Against Biological Targets

| Compound Class | Target Protein | Example Docking Score (kcal/mol) | Primary Interactions Noted | Source |

|---|---|---|---|---|

| 1,4-Diazepan-5-one (B1224613) derivative | Human Oestrogen Receptor (3ERT) | -8.9 | Not specified | nih.gov |

| Imidazol-5-one derivatives | Polo-like kinases (Plk1) | -8.8 to -9.1 | Not specified | nih.gov |

| Phytochemicals (e.g., Amentoflavone) | Human Furin Protein | -10.5 | Hydrogen bonds, Hydrophobic interactions | nih.gov |

In Silico Screening and Library Design for Thiazepanone Derivatives

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

Fragment-based lead generation (FBLG) or fragment-based drug discovery (FBDD) is an approach that screens small, low-molecular-weight compounds ("fragments") to identify hits that bind weakly to a target. These hits are then optimized and grown into more potent lead compounds nih.govlifechemicals.com.

The 1,4-thiazepanone scaffold is particularly well-suited for FBLG due to its inherent three-dimensional character, a feature that is underrepresented in many commercial fragment libraries which are often dominated by flat, aromatic structures nih.gov. The non-planar, seven-membered ring of thiazepanones provides shape diversity that can lead to improved specificity in protein-binding assays nih.gov. Research has focused on developing efficient synthetic routes to create diverse libraries of 1,4-thiazepanones specifically for use as 3D fragments in screening campaigns. In fact, a 1,4-acylthiazepane was identified as a lead 3D fragment hit against the anticancer drug target BRD4 in a nuclear magnetic resonance (NMR) fragment screen, highlighting the potential of this scaffold nih.gov.

Virtual screening uses docking-based or pharmacophore-based methods to rapidly assess large virtual libraries of compounds. This technique has been successfully applied to identify novel bioactive compounds based on related thiazepanone and thiazolidinone scaffolds.

In one study, a library of 240 pyrazolo researchgate.netresearchgate.netthiazepin-3-ones was subjected to virtual screening against the GABA-A/BZD receptor site. This process led to the selection of two molecular prototypes that were then synthesized and evaluated, demonstrating the power of virtual screening to prioritize synthetic efforts researchgate.net. Similarly, large virtual libraries of other heterocyclic compounds have been screened to identify potential inhibitors for various targets, including enzymes involved in inflammation and cancer researchgate.netmdpi.comnih.gov. A virtual screening campaign for this compound analogs would involve computationally docking a library of its derivatives against a target of interest to identify candidates with the highest predicted binding affinities for subsequent biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazepanone Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a model that can predict the activity of new, unsynthesized analogs researchgate.net.

While specific QSAR models for this compound are not publicly available, the methodology has been applied to structurally similar scaffolds. For example, a linear QSAR model was developed for a series of 4-N-aryl- researchgate.netresearchgate.netdiazepane ureas to predict their inhibitory activity against the CXCR3 receptor nih.govscilit.com. The resulting model identified key physicochemical descriptors, such as ClogP (lipophilicity) and various topological indices, that significantly affect the compounds' inhibitory potential nih.gov.

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on thiazolidin-4-one derivatives nih.gov. These models provide 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease biological activity nih.gov. Developing a QSAR model for a series of 1,4-thiazepan-5-one (B1267140) analogs would be a critical step in understanding the structural requirements for their activity and in rationally designing new derivatives with enhanced potency.

Table 2: Example QSAR Model Statistics for Related Heterocyclic Scaffolds

| Compound Series | QSAR Method | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Key Descriptors/Fields | Source |

|---|---|---|---|---|---|

| 4-N-aryl- researchgate.netresearchgate.net diazepane ureas | MLR | Not reported | Not reported | 3k, ChiInf8, ChiInf0, AtomCompTotal, ClogP | nih.gov |

| 2-imino-thiazolidin-4-ones | CoMFA | 0.751 | 0.973 | Steric, Electrostatic | nih.gov |

| 2-imino-thiazolidin-4-ones | CoMSIA | 0.739 | 0.923 | Steric, Electrostatic, Hydrophobic, H-bond Donor | nih.gov |

| 2-(4-fluorophenyl) imidazol-5-ones | QSAR | 0.546 | 0.698 | Not specified | nih.gov |

Molecular Mechanisms of Action for 1,4 Thiazepan 5 One Derivatives in Vitro and Biochemical Focus

Enzyme and Receptor Interactions of Thiazepanone Scaffolds

The unique seven-membered ring structure of the 1,4-thiazepan-5-one (B1267140) core, which incorporates both sulfur and nitrogen heteroatoms, makes it a compelling scaffold for medicinal chemistry. Its three-dimensional character is of particular interest for designing specific and effective modulators of biological targets.

Inhibition of Bromodomain and Extraterminal (BET) Family Proteins

The Bromodomain and Extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." nih.gov They recognize and bind to acetylated lysine residues on histone tails, a key modification associated with transcriptionally active chromatin. nih.govnih.gov This interaction allows BET proteins to act as scaffolds, recruiting transcriptional machinery to specific gene locations, thereby modulating gene expression. nih.gov Due to their role in regulating the transcription of oncogenes like MYC, BET proteins have become significant targets for the development of therapeutics for cancer and inflammatory diseases. nih.govwikipedia.orgfigshare.com

Small-molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, disrupting downstream transcriptional pathways. nih.gov A variety of chemical scaffolds have been developed as BET inhibitors, including benzodiazepines, benzotriazolo[4,3-d] nih.govnih.govdiazepines, and diazobenzenes. nih.govnih.gov

Recent research has specifically identified the 1,4-thiazepane scaffold, the reduced form of 1,4-thiazepan-5-one, as a novel ligand for BET bromodomains. nih.gov A fragment-based screening using nuclear magnetic resonance (NMR) identified acylated 1,4-thiazepanes as binders for BRD4. nih.gov Subsequent synthesis and testing of derivatives, using 1,4-thiazepanones as key precursors, confirmed their affinity for the first bromodomain of BRD4 (BRD4-BD1). nih.gov The three-dimensional nature of the seven-membered thiazepane ring is considered advantageous for improving binding specificity compared to the flatter molecular scaffolds that dominate many screening libraries. nih.gov

| Compound | Structure | Binding Affinity (Kd, µM) | Reference |

|---|---|---|---|

| Compound 1g | Acylated 1,4-thiazepane | 1400 ± 200 | nih.gov |

| Compound 1h | Acylated 1,4-thiazepane derivative | 1500 ± 200 | nih.gov |

Modulation of Metalloproteinase (MMP) and TNF-alpha Converting Enzyme (TACE) Activities

Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) are zinc-dependent endopeptidases that play critical roles in remodeling the extracellular matrix (ECM) and processing cell surface proteins. mdpi.com A prominent member of the ADAM family is ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). researchgate.net TACE is the primary enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, pro-inflammatory form. researchgate.net

Given the role of TNF-α in inflammatory diseases like rheumatoid arthritis, inhibiting TACE is a significant therapeutic strategy. nih.gov Similarly, certain MMPs, such as MMP-13, are implicated in the degradation of cartilage in osteoarthritis, making them attractive targets for inhibitor development. nih.govnih.gov The design of MMP and TACE inhibitors has often focused on scaffolds capable of chelating the catalytic zinc ion, with hydroxamic acid derivatives being a common choice. nih.govnih.gov However, achieving selectivity across the highly similar active sites of the MMP family has been a major challenge, leading to off-target effects in clinical trials. nih.gov

While various heterocyclic scaffolds, including benzodiazepines, have been explored for TACE inhibition, there is currently no specific research linking the 1,4-thiazepan-5-one scaffold to the modulation of MMP or TACE activity. researchgate.net The development of selective inhibitors for these enzymes remains an active area of research, with a focus on designing molecules that interact with unique secondary binding sites (exosites) to achieve greater specificity. nih.gov

Role as Amino Acid Building Blocks in Biologically Active Peptides (e.g., Mutanobactins)

The 1,4-thiazepan-5-one core structure is not only a synthetic scaffold but also a naturally occurring motif found in complex peptides. A notable example is its presence in mutanobactins, a class of lipopeptides produced by the human oral bacterium Streptococcus mutans. These molecules feature an uncommon 1,4-thiazepan-5-one ring integrated within a larger macrocyclic peptide structure.

The biosynthesis of this ring system within mutanobactin is believed to arise from the cyclization of cysteine and glycine amino acid residues. The discovery and characterization of mutanobactins have spurred efforts toward their total synthesis. These synthetic strategies have provided access to these complex natural products and allowed for the study of their biological activity. In some approaches, a pre-formed thiazepanone amino acid building block has been utilized to facilitate the construction of the mutanobactin core, highlighting the utility of the thiazepanone scaffold in complex molecule synthesis.

Interactions with Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.commdpi.com By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help alleviate cognitive decline. mdpi.com Drug discovery in this area has explored a wide range of molecular scaffolds, with a focus on heterocyclic compounds that can interact with the active sites of these enzymes. nih.govnih.gov

While direct studies on 1,4-thiazepan-5-one derivatives as cholinesterase inhibitors are limited, research on structurally related scaffolds is informative. For instance, a series of thiazinan-4-ones, which are six-membered ring analogs of thiazepanones, have been synthesized and evaluated for AChE inhibitory activity. nih.gov Several of these compounds demonstrated potent inhibition of AChE isolated from the hippocampus and cerebral cortex of rats, with IC50 values in the low micromolar range. nih.gov This suggests that heterocyclic scaffolds containing a thioether and an amide/ketone functionality can be effective cholinesterase inhibitors. Other related heterocyclic systems, such as thiazoles and quinazolines, have also yielded potent dual inhibitors of both AChE and BChE. mdpi.comd-nb.info

| Compound | Structure | IC50 (µM) - Hippocampus | IC50 (µM) - Cerebral Cortex | Reference |

|---|---|---|---|---|

| Thiazinan-4-one 6a | Pyrrolidine-substituted thiazinan-4-one | 5.20 | 7.40 | nih.gov |

| Thiazinan-4-one 6k | Pyrrolidine-substituted thiazinan-4-one | 4.46 | 6.83 | nih.gov |

Inhibition of Glycosidases (α-Glucosidase and α-Amylase) by Related Scaffolds

Inhibitors of α-glucosidase and α-amylase are therapeutic agents used in the management of type 2 diabetes. nih.govnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov By inhibiting their activity, the rate of glucose absorption is slowed, which helps to control post-prandial hyperglycemia. nih.gov

The search for new glycosidase inhibitors has led to the investigation of various chemical structures. Although the 1,4-thiazepan-5-one scaffold has not been extensively studied for this purpose, related heterocyclic compounds have shown significant promise. A prominent example is the thiazolidine-2,4-dione scaffold, a five-membered ring analog. A series of these derivatives were synthesized and showed potent inhibitory activity against both α-glucosidase and α-amylase, with some compounds being more potent than the clinical drug Acarbose against α-glucosidase. semanticscholar.org Other sulfur-containing heterocycles like imidazole-thiones and 1,2,4-triazole-thiols have also been identified as effective inhibitors of these enzymes. nih.gov These findings suggest that the general structural features of sulfur- and nitrogen-containing heterocycles are conducive to interaction with the active sites of glycosidases.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione derivative (3a) | α-Glucosidase | 43.85 ± 1.06 | semanticscholar.org |

| Thiazolidine-2,4-dione derivative (4e) | α-Glucosidase | 60.10 ± 0.85 | semanticscholar.org |

| Thiazolidine-2,4-dione derivative (4a) | α-Amylase | 18.19 ± 0.11 | semanticscholar.org |

| Acarbose (Standard) | α-Glucosidase | 97.12 ± 0.35 | semanticscholar.org |

| Acarbose (Standard) | α-Amylase | 2.97 ± 0.004 | semanticscholar.org |

Tubulin Polymerization Inhibition by Thiazole (B1198619) Analogs

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.govnih.gov They are dynamic polymers of α- and β-tubulin heterodimers. nih.gov Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. nih.gov Small molecules that inhibit tubulin polymerization bind to specific sites on the tubulin protein, preventing the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

The colchicine binding site on β-tubulin is a particularly attractive target for developing such inhibitors. nih.govnih.gov A wide variety of heterocyclic compounds have been designed to interact with this site, with thiazole-containing molecules being a notable class. researchgate.net For example, derivatives of N,4-diaryl-1,3-thiazole-2-amine and thiazole-naphthalene have been shown to be potent inhibitors of tubulin polymerization with significant antiproliferative activity against various cancer cell lines. researchgate.net Additionally, related thiazolidinone derivatives have also been identified as potent suppressors of tubulin polymerization. researchgate.net While the 1,4-thiazepan-5-one scaffold has not been specifically reported as a tubulin inhibitor, its structural relationship to these active thiazole and thiazolidinone analogs suggests its potential as a core for designing new antimitotic agents.

| Compound Class/Name | Structure | IC50 (µM) for Tubulin Polymerization | Reference |

|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | Naphthalene-substituted thiazole | 3.3 | researchgate.net |

| Thiazolidinone derivative (3b) | Substituted thiazolidinone | 2.89 | researchgate.net |

| Thiazolidinone derivative (3f) | Substituted thiazolidinone | 6.13 | researchgate.net |

| Colchicine (Standard) | Tricyclic alkaloid | 6.93 - 9.1 | researchgate.net |

Other Specific Molecular Targets Identified through In Vitro Studies (e.g., NF-κB, VEGFR2, PI3K)

Research into the molecular interactions of 1,4-thiazepan-5-one and related heterocyclic derivatives has identified several key proteins and signaling molecules as direct targets. These interactions are often evaluated through in vitro assays that measure the inhibitory concentration (IC₅₀) of the compounds against purified enzymes or in cell-based models.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A significant area of investigation for thiazepanone and similar scaffolds has been their potential as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, making it a prime target for therapeutic intervention.

A study on a series of novel piperazinylquinoxaline-based derivatives, which share some structural similarities with thiazepanones, demonstrated potent VEGFR-2 inhibitory activity. The IC₅₀ values for these new derivatives ranged from 0.19 to 0.60 µM, indicating significant inhibition at sub-micromolar concentrations. For comparison, the established VEGFR-2 inhibitor sorafenib exhibited an IC₅₀ of 0.08 µM in the same assays dovepress.com. The most potent compound in this series, compound 11, had an IC₅₀ of 0.192 µM dovepress.com.

Another study focused on bis( dovepress.comnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives also revealed potent VEGFR-2 inhibition. Compound 23j from this series was identified as a highly effective inhibitor with an IC₅₀ value of 3.7 nM, which is comparable to sorafenib's IC₅₀ of 3.12 nM nih.gov. The structure-activity relationship in this series highlighted the importance of substitutions on the aromatic hydrophobic moieties, with a 2,5-dichloro substitution showing the highest activity nih.gov.

The table below summarizes the VEGFR-2 inhibitory activities of selected derivatives from these studies.

| Compound ID | Chemical Class | VEGFR-2 IC₅₀ | Reference |

| Compound 11 | Piperazinylquinoxaline-based derivative | 0.192 µM | dovepress.com |

| Compound 10e | Piperazinylquinoxaline-based derivative | 0.241 µM | dovepress.com |

| Sorafenib | Standard Inhibitor | 0.082 µM | dovepress.com |

| Compound 23j | bis( dovepress.comnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative | 3.7 nM | nih.gov |

| Sorafenib | Standard Inhibitor | 3.12 nM | nih.gov |

Phosphoinositide 3-kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers nih.gov. While direct inhibition of PI3K by 7-(2-Fluorophenyl)-1,4-thiazepan-5-one has not been explicitly detailed, related heterocyclic compounds have been investigated as modulators of this pathway. For instance, a series of dimorpholinoquinazoline-based compounds were synthesized and evaluated for their potential to inhibit the PI3K/Akt/mTOR cascade. One of the lead compounds, 7c , was found to inhibit the phosphorylation of downstream effectors such as Akt, mTOR, and S6K at concentrations between 125–250 nM nih.gov. Although direct enzymatic inhibition of PI3Kα by compound 7c was observed at higher concentrations (500 µM), its potent effect on downstream signaling suggests it may act on other kinases within the pathway or that PI3Kα is a minor target nih.gov.

Nuclear Factor-kappa B (NF-κB)

Biochemical Pathways Modulated by Thiazepanone Derivatives

The interaction of thiazepanone derivatives with specific molecular targets leads to the modulation of broader biochemical pathways, which ultimately dictates the cellular response.

The inhibition of VEGFR-2 by thiazepanone-related compounds directly impacts the angiogenesis pathway . By blocking the phosphorylation of VEGFR-2, these compounds can prevent the activation of downstream signaling cascades, such as the MAPK pathway, which are essential for endothelial cell proliferation, migration, and survival—all critical steps in the formation of new blood vessels bohrium.com. The anti-proliferative effects observed in cancer cell lines are often correlated with the inhibition of VEGFR-2, suggesting that this is a primary mechanism of their anti-tumor activity nih.govmdpi.com.

Modulation of the PI3K/Akt/mTOR pathway by related heterocyclic compounds can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, the dimorpholinoquinazoline derivative 7c was shown to trigger PARP1 cleavage and induce cell death through various mechanisms, in addition to inhibiting the phosphorylation of key proteins in this pathway nih.gov.

Furthermore, the apoptotic activity of some VEGFR-2 inhibitors has been linked to their ability to increase the levels of p53, Bax (a pro-apoptotic protein), and caspases 7 and 9, while decreasing the level of the anti-apoptotic protein Bcl-2. These compounds can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis nih.gov.

Future Perspectives and Emerging Research Directions for 1,4 Thiazepan 5 One Chemistry

Development of Advanced and Sustainable Synthetic Methodologies

The future of synthesizing 1,4-thiazepan-5-one (B1267140) derivatives, including 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, will heavily rely on the adoption of advanced and sustainable synthetic methodologies. The principles of green chemistry are increasingly guiding the development of new synthetic routes in the pharmaceutical industry to reduce environmental impact and improve efficiency.

One of the key future directions is the development of one-pot multicomponent reactions (MCRs) . MCRs offer a significant advantage by combining multiple synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. The design of novel MCRs for the construction of the 1,4-thiazepan-5-one core from readily available starting materials is an active area of research. For instance, a one-pot synthesis of 1,4-benzodiazepine-5-ones has been reported, which could be adapted for thiazepanone synthesis. nih.gov

The use of environmentally benign solvents , particularly water, is another crucial aspect of sustainable synthesis. While organic solvents are traditionally used in the synthesis of heterocyclic compounds, their environmental and health hazards are a major concern. Research into aqueous-phase synthesis of related diazepine (B8756704) derivatives has shown promising results and this approach is expected to be extended to thiazepanones.

Furthermore, the application of heterogeneous catalysts that can be easily recovered and reused is a growing trend. For example, lanthanum oxide and lanthanum hydroxide (B78521) have been used as recyclable catalysts for the synthesis of 1,4-benzodiazepines. The development of novel solid-supported catalysts for the synthesis of 1,4-thiazepan-5-ones would represent a significant step towards more sustainable manufacturing processes.

Finally, flow chemistry is emerging as a powerful tool for the continuous and scalable synthesis of active pharmaceutical ingredients. A continuous-flow protocol for the synthesis of 3,4-dihydro-5H-benzo[e] researchgate.netmdpi.comdiazepin-5-one has been developed, highlighting the potential of this technology for the efficient production of 1,4-thiazepan-5-one derivatives with high purity and yield.

Synergistic Application of Computational and Experimental Approaches for Rational Design

The rational design of novel 1,4-thiazepan-5-one derivatives with improved potency, selectivity, and pharmacokinetic properties will be greatly enhanced by the synergistic application of computational and experimental approaches. Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and the prioritization of candidate compounds for synthesis and testing.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogues within the active site of a biological target. For instance, docking studies of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one with the human oestrogen receptor have provided insights into its potential mechanism of action. nih.gov Similar computational analyses can guide the design of new derivatives with enhanced affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can help identify the key structural features that are important for activity and guide the design of new compounds with improved properties.

The integration of these computational methods with experimental techniques, such as high-throughput screening and structural biology (X-ray crystallography and NMR), creates a powerful iterative cycle for drug discovery. Computational predictions can guide the synthesis of a focused library of compounds, which are then tested experimentally. The experimental results, in turn, can be used to refine the computational models, leading to more accurate predictions and a more efficient drug discovery process.

Exploration of Diverse Biological Applications Beyond Current Scope

While the initial therapeutic focus of 1,4-thiazepan-5-one derivatives might be in a specific area, the versatility of this scaffold suggests a wide range of potential biological applications that are yet to be explored. The structural similarity to other biologically active seven-membered heterocycles, such as benzodiazepines, provides a strong rationale for investigating a broader spectrum of pharmacological activities.

One promising area is oncology . Novel tetrahydro-benzo researchgate.netmdpi.comdiazepin-5-ones have been synthesized and shown to possess remarkable anticancer activity against a panel of 60 human tumor cell lines. rsc.org Given the structural analogy, it is plausible that derivatives of this compound could also exhibit antiproliferative effects, and future research should explore their potential as novel anticancer agents.

Another area of interest is in the treatment of infectious diseases . The emergence of drug-resistant pathogens is a major global health threat, and there is an urgent need for new antimicrobial agents. Various heterocyclic compounds, including those with a thiazole (B1198619) ring, have demonstrated significant antibacterial and antifungal activity. mdpi.com Therefore, screening of 1,4-thiazepan-5-one libraries against a diverse panel of pathogenic bacteria and fungi could lead to the discovery of new anti-infective agents.

Furthermore, the potential of 1,4-thiazepan-5-ones in central nervous system (CNS) disorders should not be overlooked. The well-established anxiolytic, anticonvulsant, and sedative properties of benzodiazepines suggest that thiazepanone derivatives may also modulate CNS targets. Indeed, a series of 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e] researchgate.netmdpi.comdiazepin-7(1H)-ones, which share a similar seven-membered ring system, have shown strong CNS effects. nih.gov

The following table summarizes some of the diverse biological activities observed for structurally related heterocyclic compounds, suggesting potential future applications for 1,4-thiazepan-5-ones.

| Compound Class | Example Compound | Biological Activity |

| Tetrahydro-benzo researchgate.netmdpi.comdiazepin-5-ones | A quinoline-containing derivative | Anticancer |

| Thiazolo[3,2-a]pyrimidin-3(7H)-one | 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl) derivative | Antiepileptic |

| Pyrazolo[3,4-e] researchgate.netmdpi.comdiazepin-7(1H)-ones | 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl derivative | Antianxiety, Anticonvulsant |

| 6-phenyl-4H-pyrrolo[1,2-a] researchgate.netmdpi.combenzodiazepines | 8-Chloro-6-(2-chlorophenyl)-1,3-dimethyl derivative | Sedative |

Innovation in Thiazepanone-Based Molecular Probes and Chemical Tools

The development of thiazepanone-based molecular probes and chemical tools represents a significant future direction that could greatly accelerate our understanding of the biological mechanisms of action of this class of compounds. Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for its visualization, quantification, and functional characterization in complex biological systems.

A key innovation will be the design and synthesis of activity-based probes (ABPs) derived from the 1,4-thiazepan-5-one scaffold. ABPs are designed to covalently bind to the active site of their target enzyme, providing a direct readout of enzyme activity. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, these probes can be used to identify the cellular targets of this compound and to profile its target engagement in living cells.

Another important area of innovation is the development of photoaffinity probes . These probes are chemically inert until activated by light, at which point they form a covalent bond with their target protein. This allows for precise temporal and spatial control over target labeling and can be a powerful tool for identifying direct binding partners in a cellular context.

Furthermore, the integration of "clickable" chemical handles , such as alkynes or azides, into the 1,4-thiazepan-5-one scaffold will enable the use of bioorthogonal chemistry for probe functionalization. This allows for the attachment of various reporter tags or affinity handles in a highly specific manner, even in complex biological mixtures, without interfering with the biological system.

The development of these innovative chemical tools will be instrumental in elucidating the mechanism of action of this compound and other derivatives, identifying novel biological targets, and validating their therapeutic potential.

Q & A

Q. Key Data :

- Yields range from 54% to 70% depending on substituents and reaction scale .

- NMR monitoring (e.g., in KPi/DMSO-d6) helps track intermediate formation .

Advanced: How do reaction kinetics and thermodynamics influence product distribution in thiazepanone synthesis?

Answer:

Kinetic vs. thermodynamic control determines the ratio of products (e.g., 1,4-thiazepan-5-one vs. thioesters). Key factors:

- Transition State (TS) Energy : DFT calculations (M06-2X/6-31G(d)) show ΔG values for TS pathways dictate dominant products .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack, while aqueous buffers promote hydrolysis .

- Reagent Stoichiometry : Excess acrylamide (1.2 equiv.) drives thiazepanone formation over competing thioester pathways .

Q. Data Contradictions :

- Some studies report 5:1 thiazepanone:thioester ratios under optimized conditions, while others observe 4:1:2 mixtures due to pH variations .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies fluorophenyl protons (δ 7.1–7.4 ppm) and thiazepanone carbonyl signals (δ 170–175 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₅H₁₀ClFN₂O, [M+H]+ = 289.05) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry in analogs like 2,2,7,7-tetramethyl derivatives .

Validation : Cross-check melting points (204–206°C) and solubility (DMSO > water) against literature .

Advanced: How does the fluorophenyl group impact the compound’s electronic structure and reactivity?

Answer:

- Electron-Withdrawing Effect : Fluorine increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack .

- Computational Insights : Frontier molecular orbital (FMO) analysis reveals fluorophenyl substituents lower LUMO energy, favoring Michael addition reactions .

- Comparative Studies : Non-fluorinated analogs (e.g., 5-phenyl derivatives) show slower reaction kinetics due to reduced electrophilicity .

Contradictions : Some studies report unexpected stability in fluorinated derivatives, possibly due to intramolecular H-bonding .

Basic: What are the stability challenges for this compound under storage or experimental conditions?

Answer:

- Hydrolysis : The thiazepanone ring is prone to hydrolysis in aqueous buffers (pH > 7), forming open-chain thioesters .

- Light Sensitivity : Fluorinated benzodiazepines degrade under UV light; store in amber vials at –20°C .

- Oxidation : Avoid strong oxidizers (e.g., KMnO₄), which degrade the fluorophenyl group to phenolic byproducts .

Validation : Stability assays using HPLC show >90% purity retention at 4°C for 6 months .

Advanced: How do structural modifications (e.g., methyl groups, halogens) affect biological activity in thiazepanone analogs?

Answer:

- Methyl Substituents : 2,2,7,7-Tetramethyl derivatives exhibit improved metabolic stability but reduced GABA receptor binding compared to non-methylated analogs .

- Halogen Effects : Chlorine at position 7 (e.g., 7-chloro analogs) enhances anxiolytic activity but increases hepatotoxicity .

- In Silico Screening : Molecular docking studies correlate fluorophenyl orientation with binding affinity to benzodiazepine receptors (ΔG = –9.2 kcal/mol) .

Contradictions : Some in vitro assays show conflicting EC₅₀ values due to assay-specific buffer conditions .

Advanced: What computational tools predict the metabolic pathways of this compound?

Answer:

- ADMET Prediction : Software like SwissADME forecasts CYP3A4-mediated oxidation as the primary metabolic route .

- MD Simulations : Molecular dynamics (50 ns trajectories) identify hydroxylation at the thiazepanone ring as a major detoxification pathway .

- Validation : Compare with in vitro microsomal studies (e.g., rat liver S9 fractions) to refine predictions .

Basic: How can researchers resolve discrepancies in reported synthetic yields for this compound?

Answer:

- Reproducibility Checks : Verify reagent purity (e.g., acrylamide >98%), inert atmosphere (N₂/Ar), and moisture control .

- Scale Effects : Pilot reactions (1 mmol scale) often yield higher efficiency than industrial-scale syntheses .

- Troubleshooting : Use TLC or LC-MS to detect intermediates (e.g., hydrolyzed esters) and adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.